Comparative 5α-Reductase Type II Inhibitory Potency: Finasteride vs. Dutasteride
Finasteride exhibits a distinct inhibitory profile against 5α-reductase isozymes compared to the dual inhibitor dutasteride. Specifically, finasteride demonstrates a 4-fold higher potency against the Type II isozyme, with a reported IC50 of 14.3 ± 2.7 nM versus 57.0 ± 6.8 nM for dutasteride [1]. This preferential inhibition of Type II 5α-reductase is the primary mechanism of action for finasteride .
| Evidence Dimension | Inhibition of Type II 5α-Reductase (IC50) |
|---|---|
| Target Compound Data | 14.3 ± 2.7 nM |
| Comparator Or Baseline | Dutasteride: 57.0 ± 6.8 nM |
| Quantified Difference | Finasteride is ~4-fold more potent against Type II 5α-reductase than dutasteride. |
| Conditions | In vitro enzyme inhibition assay |
Why This Matters
This quantitative differentiation confirms finasteride's suitability as a targeted Type II 5α-reductase inhibitor, offering a distinct pharmacological tool for research applications compared to dual inhibitors like dutasteride.
- [1] Alopezie.de Forum. (n.d.). Finasterid / Dutasterid. Citing comparative IC50 data for 5α-reductase isozymes. View Source
